molecular formula C16H16N4O3S3 B510811 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496027-09-9

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B510811
CAS No.: 496027-09-9
M. Wt: 408.5g/mol
InChI Key: ULRXIXOXZZBUDA-UHFFFAOYSA-N
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Description

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its role as a bioisostere of natural nitrogenous bases and quinazoline-based therapeutics. This scaffold is extensively investigated for its potential anti-proliferative properties. Research on closely related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analogs has demonstrated potent analgesic and anti-inflammatory activities in biological models, with some compounds showing activity comparable to the reference standard diclofenac sodium . Furthermore, 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines have shown promising and selective anti-proliferative effects in vitro against breast cancer models, including aggressive triple-negative MDA-MB-231 and hormone-responsive MCF-7 cell lines . The mechanism of action for compounds within this class is associated with the disruption of cell cycle progression; specific derivatives have been shown to induce G1 phase arrest in ER-positive MCF-7 cells and G2 phase arrest in ER-negative MDA-MB-231 cells . The incorporation of a sulfamoylphenyl acetamide moiety in this molecule suggests potential for targeting additional biological pathways, making it a versatile candidate for research into novel small-molecule inhibitors, particularly in oncology and inflammation.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S3/c1-9-10(2)25-16-14(9)15(18-8-19-16)24-7-13(21)20-11-3-5-12(6-4-11)26(17,22)23/h3-6,8H,7H2,1-2H3,(H,20,21)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXIXOXZZBUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Thiolation

Heating 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with thiourea in dimethylformamide (DMF) at 80°C for 4 hours generates 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The reaction is quenched with ice-water, and the product is isolated via filtration (yield: 72–78%).

Phosphorus Pentasulfide (P2_22S5_55) Method

Alternatively, refluxing the pyrimidinone with P2_2S5_5 in anhydrous xylene for 3 hours provides the thiolated derivative. This method offers higher purity (>95% by HPLC) but requires careful handling due to P2_2S5_5’s moisture sensitivity.

Analytical Data :

  • IR (KBr) : 2560 cm1^{-1} (S-H stretch).

  • 1H^1H NMR (DMSO-d6_6) : δ 13.2 (s, 1H, SH), 2.44 (s, 3H), 2.50 (s, 3H).

Thioether Linkage Formation with Bromoacetamide Intermediates

The thiol group undergoes nucleophilic substitution with α-haloacetamides to establish the thioether bridge. Two approaches are prevalent:

Direct Alkylation with Bromoacetyl Chloride

Reacting 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with bromoacetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 0–5°C yields 2-bromo-N-(4-sulfamoylphenyl)acetamide intermediate. The reaction is exothermic, requiring dropwise addition to minimize byproducts.

Coupling with Preformed Bromoacetamide

Alternatively, pre-synthesized 2-bromo-N-(4-sulfamoylphenyl)acetamide (prepared via amidation of 4-sulfamoylaniline with bromoacetyl chloride) is reacted with the thiolated pyrimidinone in ethanol at 50°C for 12 hours. Potassium carbonate (K2_2CO3_3) is added to deprotonate the thiol, enhancing nucleophilicity (yield: 65–70%).

Optimization Note :
Using polar aprotic solvents (e.g., DMF) increases reaction rate but may reduce selectivity. Ethanol balances reactivity and solubility while facilitating easy isolation.

Final Amide Bond Formation and Purification

The target compound is purified via recrystallization from ethanol-water (3:1) or column chromatography (silica gel, ethyl acetate/hexane 1:2). Key characterization data includes:

  • Melting Point : 218–220°C (decomposes).

  • HRMS (ESI+) : m/z 425.0982 [M+H]+^+ (calc. 425.0978 for C16_{16}H17_{17}N4_4O4_4S3_3).

  • 1H^1H NMR (DMSO-d6_6) : δ 10.82 (s, 1H, NH), 8.02 (d, J = 8.6 Hz, 2H, Ar-H), 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 4.22 (s, 2H, SCH2_2), 2.46 (s, 3H), 2.52 (s, 3H).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Thiourea + BromoacetamideDMF, 80°C, 4 h7290
P2_2S5_5 + Preformed AcetamideXylene, reflux, 3 h7895
Direct AlkylationTHF, 0–5°C, 2 h6588

Key Observations :

  • The P2_2S5_5 route offers superior purity but requires stringent anhydrous conditions.

  • Preformed bromoacetamide reduces side reactions, enhancing yield.

Challenges and Mitigation Strategies

  • Byproduct Formation : Oxidation of thiol to disulfide is minimized using nitrogen atmospheres and antioxidants (e.g., ascorbic acid).

  • Solubility Issues : DMSO or DMF co-solvents improve reactant miscibility during thioetherification.

  • Sulfamoyl Group Stability : Mildly acidic conditions (pH 5–6) prevent hydrolysis of the sulfonamide moiety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential antibacterial properties make it a candidate for the development of new antibiotics. Its ability to interact with biological targets can be studied to understand its mechanism of action.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide likely involves the inhibition of specific enzymes or receptors. The thienopyrimidine core can interact with enzyme active sites, while the sulfonamide group can mimic natural substrates, leading to competitive inhibition. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications on the Thieno[2,3-d]pyrimidine Core

The target compound’s 5,6-dimethylthieno[2,3-d]pyrimidine core distinguishes it from derivatives with additional substituents or altered oxidation states:

  • 3-Ethyl-4-oxo substitution (): 2-((3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide introduces a 3-ethyl group and a 4-oxo moiety.
  • 3-Phenyl-6-ethyl substitution (): The compound 2-((6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide features bulkier aryl and alkyl groups, which could sterically hinder target binding compared to the target compound’s simpler 5,6-dimethyl substitution .

Table 1: Key Structural Variations in Thieno[2,3-d]pyrimidine Derivatives

Compound (Reference) Core Substituents Acetamide Substituent Melting Point (°C)
Target Compound 5,6-dimethyl 4-sulfamoylphenyl Not reported
3-ethyl, 4-oxo, 5,6-dimethyl 4-methylphenyl Not reported
5,6-dimethyl 4-(unsubstituted phenyl) 202–203
3-phenyl, 6-ethyl, 4-oxo 4-nitrophenyl Not reported

Linkage Variations: Thio (-S-) vs. Oxy (-O-)

The thioether linkage in the target compound contrasts with oxy-linked analogs:

  • Oxy-linked analog (): N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide replaces sulfur with oxygen, reducing lipophilicity and altering metabolic pathways. The lower melting point (202–203°C vs. ~220°C for thio-linked pyrimidines) suggests differences in crystallinity .
  • Thioether in benzothiazole derivatives (): Compounds like 2-(6-ethoxybenzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (m.p. 144.2°C) demonstrate that thio linkages in non-thienopyrimidine cores retain moderate solubility .

Acetamide Substituent Variations

The 4-sulfamoylphenyl group in the target compound contrasts with electron-withdrawing, bulky, or heteroaromatic substituents:

  • 4-Nitrophenyl (): The nitro group (-NO₂) enhances electron-withdrawing effects but lacks hydrogen-bonding capacity compared to sulfamoyl (-SO₂NH₂) .
  • Thiadiazolyl (): 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide replaces the phenyl group with a thiadiazole ring, introducing additional hydrogen-bond acceptors and altering solubility .
  • Benzodioxin (): N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide features a fused benzodioxin system, which may improve membrane permeability due to increased lipophilicity .

Table 2 : Acetamide Substituent Comparison

Compound (Reference) Acetamide Substituent Key Properties
Target Compound 4-sulfamoylphenyl High polarity, H-bonding
4-nitrophenyl Electron-withdrawing, low H-bonding
3-phenyl-1,2,4-thiadiazol-5-yl Heteroaromatic, planar
(Compound 1) 6-ethoxybenzothiazol-2-yl Moderate solubility (m.p. 144.2°C)

Pharmacological and Physicochemical Insights

  • Synthesis : Alkylation of thiolated pyrimidines with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) is a common method, as seen in and .
  • Elemental analysis : Compounds like 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () show <2% deviation in C, N, and S content, confirming synthetic precision .

Biological Activity

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and other pharmacological activities.

Chemical Structure and Properties

The compound has the following structural formula:

C16H18N4O3S2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}_2

Key properties include:

  • Molecular Weight : 394.47 g/mol
  • CAS Number : 421578-46-3
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 8

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Inhibition of COX Enzymes :
    • The compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. Preliminary results indicated significant inhibitory activity, with IC50 values reported as follows:
      • COX-1 IC50 : 19.45 ± 0.07 µM
      • COX-2 IC50 : 23.8 ± 0.20 µM (compared to celecoxib as a positive control) .
  • In Vivo Studies :
    • In carrageenan-induced paw edema models, the compound demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug, with an effective dose (ED50) of approximately 9.17 µM .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications in the thieno[2,3-d]pyrimidine core significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced COX inhibition compared to their electron-donating counterparts .

Comparative Biological Activity Table

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)ED50 (µM)
This compound19.45 ± 0.0723.8 ± 0.209.17
CelecoxibN/A0.04 ± 0.01N/A
IndomethacinN/AN/A9.17

Other Pharmacological Activities

In addition to its anti-inflammatory properties, the compound has been investigated for other biological activities:

  • Antibacterial Activity : Some derivatives of thieno[2,3-d]pyrimidines have shown promising antibacterial effects against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that similar compounds may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their potential as anticancer agents.

Case Studies and Research Findings

Several studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in various biological assays:

  • A study by Tageldin et al., published in RSC Advances, explored multiple derivatives and their effects on COX enzyme inhibition and inflammatory models .
  • Another investigation highlighted the synthesis and evaluation of related compounds for their analgesic and anti-inflammatory properties .

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